molecular formula C15H16O2 B7999363 3-(2-Methoxyphenyl)phenethyl alcohol

3-(2-Methoxyphenyl)phenethyl alcohol

Cat. No.: B7999363
M. Wt: 228.29 g/mol
InChI Key: ISMVDYVURSSACW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H16O2. It is a type of phenethyl alcohol where the phenyl ring is substituted with a methoxy group at the ortho position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(2-Methoxyphenyl)phenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)phenethyl alcohol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho position of the methoxy group can lead to different steric and electronic effects compared to its isomers .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMVDYVURSSACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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